4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a synthetic organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with 3-(trimethylammonio)propyl bromide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-2-yl)pyridine: Lacks the quaternary ammonium group.
1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide: Lacks the indole moiety.
4-(1H-Indol-2-yl)-1-propylpyridin-1-ium bromide: Lacks the trimethylammonio group.
Uniqueness
4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to the presence of both indole and pyridine moieties, as well as the quaternary ammonium group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21199-47-3 |
---|---|
Molecular Formula |
C19H25Br2N3 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
3-[4-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H24N3.2BrH/c1-22(2,3)14-6-11-21-12-9-16(10-13-21)19-15-17-7-4-5-8-18(17)20-19;;/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
UANVKVVDFUVFDF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.